molecular formula C15H16N2O5S B2424227 Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate CAS No. 868215-01-4

Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate

Cat. No. B2424227
CAS RN: 868215-01-4
M. Wt: 336.36
InChI Key: MPAUNGHIHAECDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate, also known as DTBM-ET, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiomorpholine-based inhibitors, and its unique chemical structure makes it a promising candidate for various biochemical and physiological studies.

Mechanism of Action

Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate exerts its inhibitory effects by binding to the active site of enzymes and blocking their catalytic activity. The thiomorpholine moiety of Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate is thought to interact with the zinc ion at the active site of HDACs, while the benzoate group forms hydrogen bonds with nearby amino acid residues. This binding mode is believed to be responsible for the high potency and selectivity of Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate as an HDAC inhibitor.
Biochemical and physiological effects:
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted. Inhibition of HDACs by Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has been associated with changes in gene expression, cell cycle arrest, and apoptosis in cancer cells. Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has also been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway.

Advantages and Limitations for Lab Experiments

Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has several advantages as a tool for scientific research. It is a highly potent and selective inhibitor of HDACs, making it useful for studying the role of these enzymes in various biological processes. Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate is also relatively stable and can be easily synthesized in large quantities. However, Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate does have some limitations. It is a synthetic compound that may not accurately reflect the activity of natural substrates or inhibitors. Additionally, Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate may have off-target effects on other enzymes or proteins, which could complicate data interpretation.

Future Directions

There are several potential future directions for research involving Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate. Another area of focus is the use of Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate could be used to study the role of HDACs in various disease states, such as cancer, neurodegenerative disorders, and inflammatory diseases.

Synthesis Methods

Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate can be synthesized through a multistep process that involves the reaction of ethyl 4-aminobenzoate with thiomorpholine-4-carbonyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride and purified through column chromatography to obtain the final product, Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate.

Scientific Research Applications

Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has been widely used in scientific research to study the mechanism of action of various enzymes and proteins. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has also been used to study the function of other proteins, such as the proteasome, which is involved in the degradation of intracellular proteins.

properties

IUPAC Name

ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-2-22-15(21)10-3-5-11(6-4-10)16-12(18)7-17-13(19)8-23-9-14(17)20/h3-6H,2,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAUNGHIHAECDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate

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